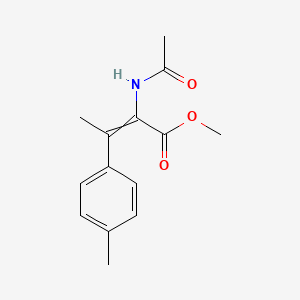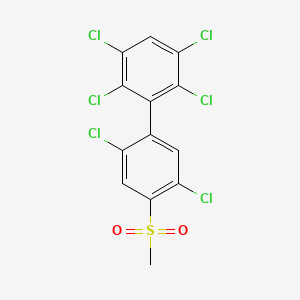
3-Benzoyl-N-phenylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-N-phenylpyridine-2-carboxamide is an organic compound with the molecular formula C19H14N2O2 It is a derivative of pyridine and is characterized by the presence of a benzoyl group and a phenyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-N-phenylpyridine-2-carboxamide typically involves the reaction of 3-benzoylpyridine-2-carboxylic acid with aniline in the presence of a coupling agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzoyl-N-phenylpyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-Benzoyl-N-phenylpyridine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Benzoyl-N-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylpyridine-3-carboxamide: This compound is structurally similar but lacks the benzoyl group.
5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid: This compound has a carboxylic acid group instead of the benzoyl group.
Uniqueness
3-Benzoyl-N-phenylpyridine-2-carboxamide is unique due to the presence of both benzoyl and phenyl groups attached to the pyridine ring. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the benzoyl group can enhance the compound’s ability to interact with certain enzymes or receptors, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
104728-69-0 |
|---|---|
Formule moléculaire |
C19H14N2O2 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
3-benzoyl-N-phenylpyridine-2-carboxamide |
InChI |
InChI=1S/C19H14N2O2/c22-18(14-8-3-1-4-9-14)16-12-7-13-20-17(16)19(23)21-15-10-5-2-6-11-15/h1-13H,(H,21,23) |
Clé InChI |
UHMPUYRIXBFISQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)
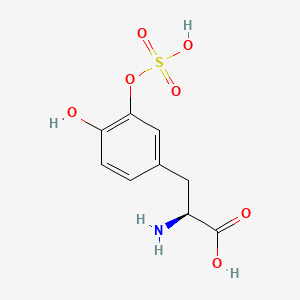
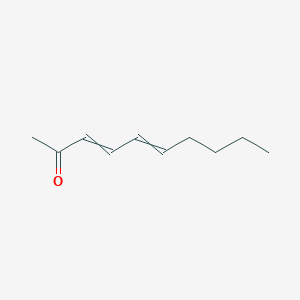

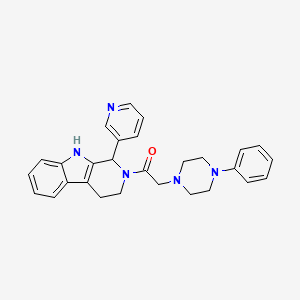
![4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14335664.png)
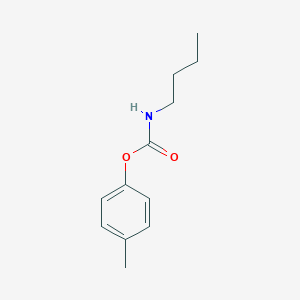
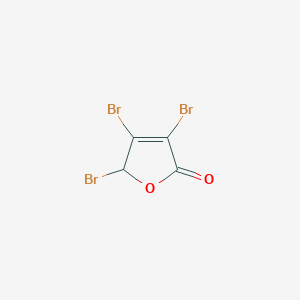
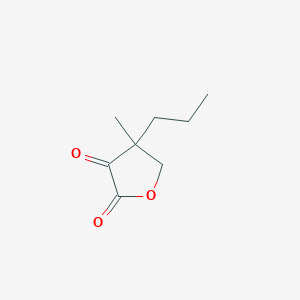
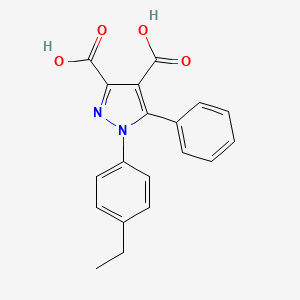
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B14335687.png)
